

4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid synthesis pathway

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Compound of Interest

Compound Name: 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid

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An In-depth Technical Guide to the Synthesis of **4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid**

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for **4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid**, a key heterocyclic scaffold in medicinal chemistry. Quinoxaline derivatives are of significant interest due to their diverse pharmacological activities.^{[1][2]} This document details a robust and widely adopted two-step synthesis, beginning with the cyclocondensation of N-methyl-o-phenylenediamine and diethyl oxalate to form an ester intermediate, followed by its saponification to yield the target carboxylic acid. The guide is intended for researchers, chemists, and drug development professionals, offering detailed protocols, mechanistic insights, and the scientific rationale behind the experimental choices.

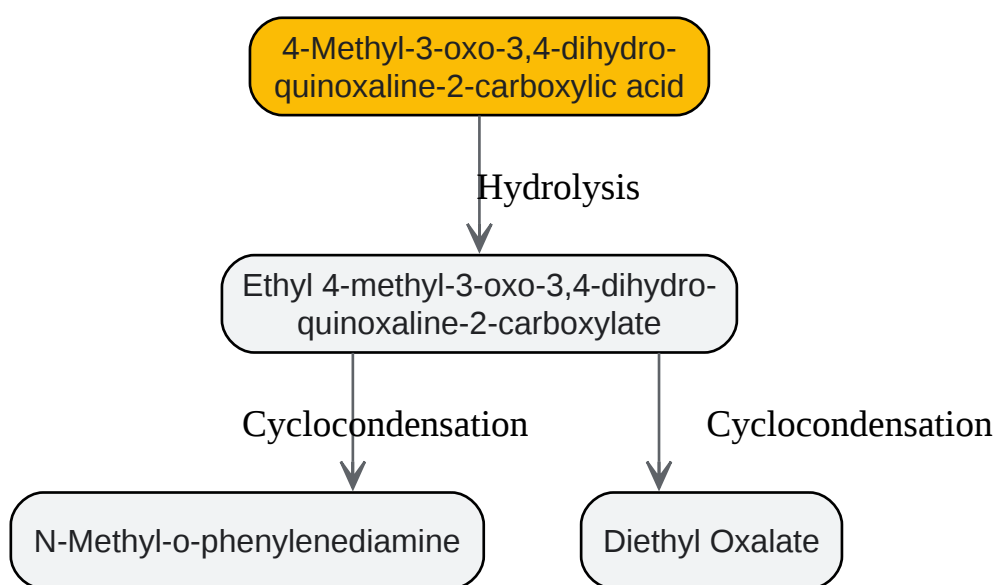
Introduction and Strategic Overview

Quinoxaline-2(1H)-ones are a privileged class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules, including potent inhibitors of various enzymes and receptor antagonists.^[3] The title compound, **4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid** (CAS No: 18559-42-7), serves as a crucial building block for the development of more complex pharmaceutical agents.^{[4][5][6][7][8]}

The most efficient and classical approach to the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[9][10][11] Our synthetic strategy leverages this principle, employing a two-step sequence that is both high-yielding and readily scalable.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule logically disconnects the carboxylic acid to its corresponding ethyl ester, which is then disassembled at the pyrazine ring to reveal the primary starting materials: an ortho-diamine and a derivative of oxalic acid.

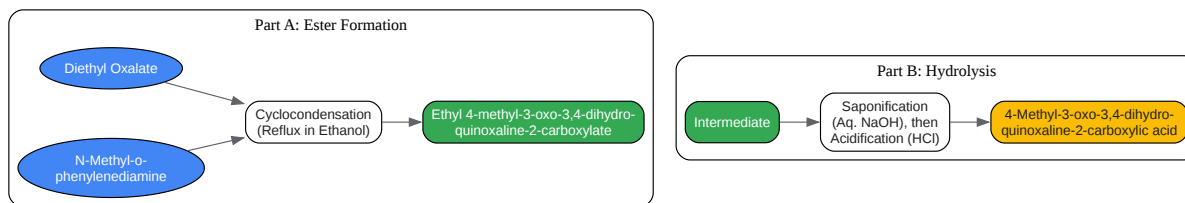


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Caption: Retrosynthetic pathway for the target compound.

Synthesis Pathway and Experimental Protocols

The overall synthesis proceeds in two distinct experimental stages, as illustrated in the workflow diagram below.



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Caption: Overall experimental workflow for the synthesis.

Part A: Synthesis of Ethyl 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylate

Principle and Rationale: This step involves the cyclocondensation reaction between N-methyl-o-phenylenediamine and diethyl oxalate.^[12] The reaction proceeds via nucleophilic attack of the more nucleophilic secondary amine of the diamine onto one of the ester carbonyls of diethyl oxalate, followed by an intramolecular cyclization and dehydration to form the stable quinoxalinone ring. Ethanol is an excellent solvent choice as it is a reactant byproduct (in trace amounts from potential side reactions) and effectively solubilizes the starting materials. Refluxing provides the necessary activation energy to drive the reaction to completion.

Detailed Experimental Protocol:

- **Reagent Setup:** To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-methyl-o-phenylenediamine (e.g., 10.0 g, 81.8 mmol).
- **Solvent and Reagent Addition:** Add absolute ethanol (100 mL) to the flask and stir until the diamine is fully dissolved. To this solution, add diethyl oxalate (e.g., 13.2 g, 90.0 mmol, 1.1 eq) dropwise over 10 minutes.

- **Reaction:** Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:1).
- **Work-up and Isolation:** After the reaction is complete, allow the mixture to cool to room temperature, and then further cool in an ice bath for 1 hour. A precipitate will form.
- **Purification:** Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 20 mL) to remove any unreacted starting materials.
- **Drying:** Dry the resulting solid under vacuum at 50 °C to yield the pure ethyl ester intermediate as a crystalline solid.

Part B: Hydrolysis to 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid

Principle and Rationale: This step is a standard saponification (base-catalyzed hydrolysis) of an ester. The ethyl ester intermediate is treated with an aqueous solution of a strong base, such as sodium hydroxide. The hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent acidification with a strong acid, like hydrochloric acid, protonates the carboxylate to yield the final carboxylic acid product, which is typically insoluble in the acidic aqueous medium and precipitates out.

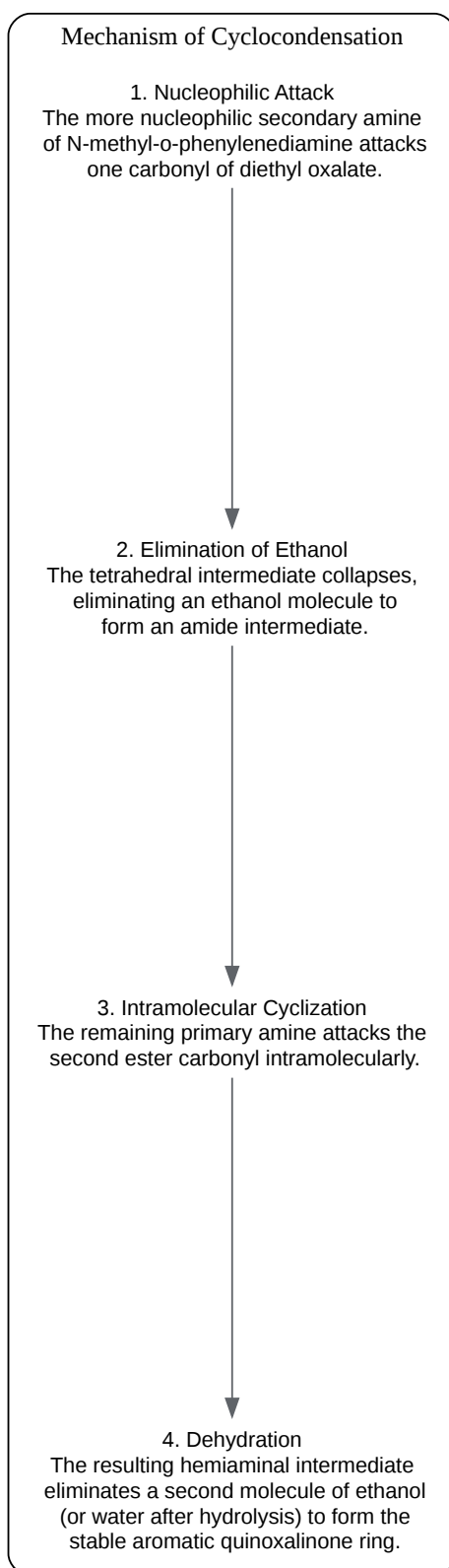
Detailed Experimental Protocol:

- **Reagent Setup:** In a 250 mL round-bottom flask, suspend the Ethyl 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylate (e.g., 10.0 g, 43.0 mmol) obtained from Part A in a 1 M aqueous solution of sodium hydroxide (100 mL).
- **Reaction:** Heat the mixture to 80-90 °C with stirring. The suspension should dissolve as the reaction proceeds, forming the soluble sodium carboxylate salt. Maintain heating for 2-3 hours until the reaction is complete (monitored by TLC, observing the disappearance of the starting ester).
- **Work-up and Isolation:** Cool the reaction mixture to room temperature and then place it in an ice bath.

- Acidification: While stirring vigorously, slowly add a 2 M hydrochloric acid solution dropwise. The product will begin to precipitate. Continue adding acid until the pH of the solution is approximately 2-3.
- Purification: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove any inorganic salts.
- Drying: Dry the final product under vacuum at 60-70 °C to yield **4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid** as a pure solid.

Mechanistic Insights

The core of this synthesis, the cyclocondensation reaction, is a well-established process. The mechanism involves several key steps, beginning with the formation of an amide intermediate followed by cyclization.



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Caption: Key steps in the cyclocondensation mechanism.

Summary of Quantitative Data

The following table summarizes the key quantitative parameters for the described two-step synthesis. Yields are representative and may vary based on experimental conditions and scale.

Step	Reactant s	Solvent(s))	Key Reagents	Temp.	Time (h)	Typical Yield (%)
A	N-Methyl- o- phenylene diamine, Diethyl Oxalate	Ethanol	None	Reflux	4 - 6	85 - 95
B	Ethyl 4- methyl-3- oxo-3,4- dihydroqui noxaline-2- carboxylate	Water	NaOH, HCl	90 °C	2 - 3	90 - 98

Conclusion

The synthesis pathway detailed in this guide represents a reliable, efficient, and well-documented method for producing **4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid**. The procedure relies on fundamental organic reactions, readily available starting materials, and straightforward purification techniques, making it highly suitable for both academic research and industrial drug development applications. The resulting product is a valuable synthon for creating a diverse library of quinoxaline-based compounds with potential therapeutic applications.^{[4][8]}

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